[(3R)-1-benzylpyrrolidin-3-yl]methanamine
Description
[(3R)-1-Benzylpyrrolidin-3-yl]methanamine is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position and a primary amine (-CH₂NH₂) at the 3-position of the pyrrolidine ring. Its stereochemistry, specifically the R-configuration at the 3-position, is critical for its biological interactions and synthetic applications. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as Tofacitinib citrate, a Janus kinase inhibitor . Its primary amine functionality and rigid pyrrolidine scaffold make it valuable for drug discovery, particularly in modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKIVNGQVUKJA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364036 | |
| Record name | 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229323-04-0 | |
| Record name | 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-benzylpyrrolidin-3-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-benzylpyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the methanamine group to other amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl halides or other alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyrrolidine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
[(3R)-1-benzylpyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(3R)-1-benzylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-(1-Benzylpyrrolidin-3-yl)methanamine
- Key Difference : Enantiomeric configuration (S vs. R).
- Impact: Stereochemistry significantly affects receptor binding. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
2-(1-Benzylpyrrolidin-3-yl)ethylamine
- Structure : Features an ethylamine chain (-CH₂CH₂NH₂) instead of methanamine.
- Impact : The extended chain may enhance lipophilicity and alter binding kinetics. This compound is available as a hydrochloride salt, indicating improved solubility for in vivo studies .
Piperidine-Based Analogs
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
- Structure : Piperidine core with a methyl group at C4.
- Application: Key intermediate in Tofacitinib synthesis.
[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine
- Structure : Piperidine with a 3-methylbenzoyl substituent.
- Impact : The benzoyl group introduces steric bulk and electron-withdrawing effects, which may reduce amine reactivity but enhance target specificity .
Heterocyclic and Substituted Derivatives
4-(1-Benzylpyrrolidin-3-yl)pyridine
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
- Structure : Pyrrolidine with a nitrobenzenesulfonyl group.
- Application : The sulfonyl group acts as a protective group in multi-step syntheses, improving regioselectivity .
Key Research Findings
- Stereochemical Influence : The R-configuration in this compound is critical for its role as a chiral building block, with enantiomeric purity >99% required for pharmaceutical intermediates .
- Synthetic Challenges : Lower yields (e.g., 50% in pyridine alkylation ) highlight the need for optimized protocols, particularly in stereoselective synthesis.
- Biological Relevance : Pyrrolidine analogs are preferred over piperidines in certain CNS drugs due to improved blood-brain barrier penetration .
Biological Activity
[(3R)-1-benzylpyrrolidin-3-yl]methanamine, also known as (R)-benzylmethylaminopyrrolidine (BMAP), is a chiral amine compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) with a benzyl group and a methanamine moiety. Its molecular formula is , and it has the following structure:
This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its inhibitory effects on the dopamine transporter (DAT). By inhibiting DAT, BMAP may elevate dopamine levels in the synaptic cleft, potentially impacting functions such as movement, reward, and motivation .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuromodulation : BMAP acts as a neuromodulator, influencing neurotransmitter activity in the brain. Studies show that it can improve motor function in animal models of Parkinson's disease by alleviating symptoms associated with dopamine deficiency .
- Potential Therapeutic Applications : Due to its biological activity, BMAP is being explored as a candidate for treating neurological disorders. It has shown promise in enhancing motor function and could serve as a lead compound for developing new medications targeting conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Animal Model Studies : Research conducted on rodent models demonstrated that administration of BMAP resulted in significant improvements in motor coordination and reduced symptoms of Parkinson's disease. These findings suggest its potential utility in clinical settings .
- In Vitro Studies : In vitro assays have shown that BMAP effectively inhibits DAT at concentrations that are pharmacologically relevant. This inhibition leads to increased dopamine availability, which is crucial for therapeutic outcomes in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Benzylpyrrolidin-2-one | Structure | Contains a carbonyl group at position 2 instead of an amine. |
| (S)-1-benzylpyrrolidin-3-ol | Structure | Contains a hydroxyl group instead of an amine at position 3. |
| N-Benzyloxycarbonyl-pyrrolidine | Structure | Features a benzyloxycarbonyl protecting group instead of a benzyl group. |
This comparison highlights the significance of stereochemistry and functional groups in determining biological activity.
Q & A
Basic: What are the key synthetic routes for [(3R)-1-benzylpyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a chiral pyrrolidine precursor can react with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group. Enantiomeric purity is often achieved using chiral auxiliaries or catalysts, as demonstrated in the synthesis of structurally related piperidine intermediates for pharmaceuticals like Tofacitinib . Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) can improve yields from 60% to >85% .
Advanced: How can researchers resolve enantiomeric impurities in this compound?
Advanced chiral resolution techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
- Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to crystallize specific diastereomers.
- Asymmetric Catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) during synthesis to directly obtain the (3R)-enantiomer .
Validation via polarimetry and ¹³C NMR can confirm enantiopurity (>99% ee) .
Basic: What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry by correlating proton-proton and proton-carbon couplings .
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₈N₂, m/z 190.28) .
Advanced: How can computational modeling predict the compound’s bioactivity?
- Molecular Docking : Simulate interactions with targets like GPCRs or enzymes (e.g., monoamine oxidases) using software like AutoDock Vina.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity.
- MD Simulations : Study conformational stability in biological membranes over nanosecond timescales.
These methods are validated against experimental IC₅₀ values from kinase inhibition assays .
Basic: What in vitro assays evaluate the compound’s biological activity?
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled ligands) to measure affinity for adrenergic or dopaminergic receptors.
- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) with kinetic analysis (Km/Vmax).
- Cytotoxicity Screening : MTT assays in A549 or HeLa cells to assess IC₅₀ values, comparing activity to structural analogs .
Advanced: How to address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., anhydrous solvents, inert atmosphere).
- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, temperature) across studies to identify optimal parameters.
- Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm bioactivity trends.
Discrepancies may arise from impurities in starting materials or differences in cell line viability thresholds .
Basic: What derivative synthesis strategies enhance structure-activity relationship (SAR) studies?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring via Suzuki-Miyaura coupling .
- Ring Substitutions : Replace pyrrolidine with piperidine or morpholine to study steric effects.
- Prodrug Design : Conjugate with ester or carbamate groups to improve bioavailability .
Advanced: How to scale up synthesis while maintaining enantiopurity?
- Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing racemization during amide bond formation.
- Immobilized Catalysts : Use polymer-supported chiral ligands (e.g., BINAP-on-silica) for recyclable asymmetric hydrogenation.
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity profiles in real time .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
